molecular formula C11H10FNO3 B1334933 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 566154-63-0

1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1334933
M. Wt: 223.2 g/mol
InChI Key: MIRPNVFOUKDBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" is a fluorinated pyrrolidine derivative. Pyrrolidine derivatives are known for their diverse biological activities and are often explored for pharmaceutical applications. The presence of a fluorine atom on the phenyl ring can significantly affect the molecule's physical, chemical, and biological properties, making it a subject of interest in medicinal chemistry research.

Synthesis Analysis

The synthesis of related fluorinated pyrrolidine derivatives has been described in the literature. For instance, a practical synthesis of a pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence has been reported . Additionally, the synthesis of various 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been achieved, showcasing the versatility of pyrrolidine scaffolds in chemical synthesis . These methods could potentially be adapted for the synthesis of "1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid."

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with the potential for isomer formation due to amide and azomethine structural units . Detailed structure examination using techniques such as NMR and molecular modeling is crucial for understanding the conformation, configuration, and substituent effects on these molecules . X-ray diffraction analysis has also been used to unambiguously assign the structure of related compounds .

Chemical Reactions Analysis

Fluorinated pyrrolidine derivatives can undergo various chemical reactions. For example, the reactivity of 3-fluorodihydropyridine-substituted carboxylic acids with electrophiles has been studied, revealing peculiar behavior with electrophilic fluorine . The synthesis of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has shown that these compounds can form isomers and undergo reactions with aromatic aldehydes and acetone to give hydrazones, pyrazoles, and pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrrolidine derivatives are influenced by their molecular structure. Spectroscopic properties such as FT-IR, NMR, and UV have been used to investigate these compounds . Quantum chemical methods provide insights into properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential . The presence of fluorine can also affect the compound's antibacterial activity, as seen in related studies .

Scientific Research Applications

Carbon Dots Fluorescence Origin

Carbon dots, known for their high fluorescence quantum yield, owe their fluorescence primarily to organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid (TPDCA) and 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-7-carboxylic acid (TPCA) (Shi et al., 2016).

Antioxidant Activity of Derivatives

A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and demonstrated potent antioxidant activity, surpassing known antioxidants like ascorbic acid in certain compounds (Tumosienė et al., 2019).

Structural Analysis and Chemical Synthesis

Detailed structural analysis through various spectroscopic techniques and molecular modeling was performed for 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, showcasing their potential for diverse chemical applications (Mickevičius et al., 2009).

Anticancer and Antimicrobial Activity

Novel 5-oxopyrrolidine derivatives, including 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, were synthesized and evaluated for their anticancer and antimicrobial activity, with promising results against multidrug-resistant pathogens (Kairytė et al., 2022).

Antibacterial Activity of Derivatives

Synthesized 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid showed significant antibacterial activity, especially against multi-drug resistant strains (Žirgulevičiūtė et al., 2015).

Biotransformation by Fungi

Fluorophenyl pyridine carboxylic acids were biotransformed by the fungus Cunninghamella elegans, providing insights into the metabolic pathways and potential pharmacokinetic behaviors of fluorinated drugs (Palmer-Brown et al., 2017).

Spectroscopic and Quantum Mechanical Studies

The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were extensively studied using various techniques, providing a basis for its application in different scientific fields (Devi et al., 2020).

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity and potential uses in medicine .

properties

IUPAC Name

1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-8-2-1-3-9(5-8)13-6-7(11(15)16)4-10(13)14/h1-3,5,7H,4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRPNVFOUKDBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388104
Record name 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

566154-63-0
Record name 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Citations

For This Compound
1
Citations
V Mickevičius, R Vaickelionienė, I Jonuškienė… - Monatshefte für Chemie …, 2009 - Springer
Condensation of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone gave the corresponding hydrazones. Most of …
Number of citations: 16 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.